(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine
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Overview
Description
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine: is a chiral amine compound characterized by the presence of a fluorophenyl group and two methyl groups attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2,3-dimethylbutan-1-amine.
Reaction Conditions: The key steps involve reductive amination, where the aldehyde group of 4-fluorobenzaldehyde reacts with the amine group of 2,3-dimethylbutan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(4-fluorophenyl)ethanol
- (2S)-2-Amino-2-(4-fluorophenyl)propane
- (2S)-2-Amino-2-(4-fluorophenyl)butane
Uniqueness
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is unique due to its specific structural features, such as the presence of two methyl groups and a fluorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEDBFAFOCEVIE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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